Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate
Description
Properties
CAS No. |
20045-78-7 |
|---|---|
Molecular Formula |
C14H12Cl2N2O2 |
Molecular Weight |
311.2 g/mol |
IUPAC Name |
ethyl 2-[6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl]acetate |
InChI |
InChI=1S/C14H12Cl2N2O2/c1-2-20-13(19)8-11-7-12(16)18-14(17-11)9-3-5-10(15)6-4-9/h3-7H,2,8H2,1H3 |
InChI Key |
WAJYJSYFFTXZKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis via Ketoester and Guanidine Derivatives
According to patent WO1997044326A1, a common route starts with a ketoester (formula 1), commercially available or prepared by known methods, which is reacted with a guanidine derivative (formula 2) in a protic solvent such as ethanol under reflux for 6–24 hours (preferably 16 hours). This yields a 2-amino-4-hydroxypyrimidine intermediate (formula 3).
Chlorination to Form 4-Chloropyrimidine
The 2-amino-4-hydroxypyrimidine intermediate is then chlorinated using phosphorus oxychloride (POCl3) at reflux temperatures for 30 minutes to 8 hours (preferably 2 hours), typically in the absence of solvent, to obtain the 2-amino-4-chloropyrimidine derivative (formula 4).
Substitution with 4-Chlorophenyl Derivative
The 2-amino-4-chloropyrimidine derivative reacts with a 4-chlorophenyl-containing compound (formula 8) in a polar solvent such as dimethylformamide (DMF) or in a mixture of water and strong acid (e.g., sulfuric acid) at 70–100°C for several hours (12–72 hours in DMF, or 20 minutes to 10 hours in acidic aqueous medium). This step introduces the 4-chlorophenyl substituent at the 2-position of the pyrimidine ring.
Formation of Ethyl Acetate Side Chain
The ethyl acetate moiety is incorporated via reaction with ethyl chloroacetate or related esters. For example, treatment of cyanopyridinethione derivatives with ethyl chloroacetate in the presence of anhydrous potassium carbonate yields corresponding ethyl ester derivatives. These esters can be cyclized or further transformed to amino esters and aminoamides, eventually leading to the desired ethyl 2-(pyrimidin-4-yl)acetate structure.
Representative Reaction Scheme Summary
Detailed Research Outcomes and Yields
From the literature, similar pyrimidine derivatives with halogen substituents and ester side chains were synthesized with yields ranging from 58% to 86% depending on the step and substituents. For example:
| Compound | Yield (%) | Melting Point (°C) | Solvent for Crystallization | Molecular Formula |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-pyrimidine derivatives (similar to target compound) | 70–85 | 155–205 | Ethanol or DMF mixtures | C16H13Cl2NO2 (approx.) |
These compounds were isolated by conventional means such as recrystallization or chromatography, ensuring purity suitable for further reactions.
Additional Notes on Reaction Conditions and Purification
- Solvents: Ethanol, DMF, and mixtures of water with strong acids are preferred for different steps to optimize solubility and reactivity.
- Temperature: Reflux conditions are common, with temperatures ranging from 70°C to 100°C depending on the reaction.
- Purification: Products are typically purified by recrystallization or chromatographic techniques to achieve high purity.
- Chlorinating Agent: Phosphorus oxychloride is the preferred chlorinating agent for converting hydroxypyrimidines to chloropyrimidines.
- Reaction Times: Vary from 30 minutes to 72 hours depending on the step and reagents.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents | Conditions | Yield Range (%) | Key Intermediate/Product |
|---|---|---|---|---|---|
| 1 | Condensation | Ketoester + Guanidine derivative | Ethanol, reflux, 16 h | 70–86 | 2-amino-4-hydroxypyrimidine |
| 2 | Chlorination | POCl3 | Reflux, 2 h | 65–75 | 2-amino-4-chloropyrimidine |
| 3 | Nucleophilic substitution | 4-chlorophenyl derivative + 2-amino-4-chloropyrimidine | DMF or acidic aqueous, 70–100°C, 2–24 h | 60–85 | 2-(4-chlorophenyl)-4-chloropyrimidine |
| 4 | Esterification | Ethyl chloroacetate + cyanopyridinethione | K2CO3, anhydrous | 70–80 | Ethyl ester derivative |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups on the phenyl and pyrimidine rings can be substituted with other functional groups through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The chloro-substituted pyrimidine ring can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The following table summarizes key structural differences and properties of Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate and its analogs:
Key Observations :
- Chlorine Substitution: The dual chlorine atoms in the target compound (positions 2 and 6) contribute to higher lipophilicity compared to analogs with single Cl or non-halogen substituents .
- Thio vs.
- Fluorine Incorporation : The difluoromethyl group in CAS 938020-64-5 enhances metabolic stability due to fluorine’s resistance to oxidative degradation .
Computational and Experimental Insights
- Docking Studies: The imidazole analog () showed superior docking scores (Glide Score: -12.3) with nuclear sirtuins compared to non-chlorinated derivatives, suggesting that the 4-chlorophenyl group in the target compound may similarly enhance target binding .
- Solubility and Stability : The target compound’s ester group allows hydrolysis to carboxylic acids, improving water solubility in vivo. Analogs with thioethers (e.g., ) exhibit slower hydrolysis rates, prolonging half-life .
Q & A
Q. What are the standard synthetic protocols for preparing Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate, and what are the critical reaction parameters?
The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting a pyrimidine-thiol derivative (e.g., 4-(4-chlorophenyl)pyrimidine-2-thiol) with ethyl chloroacetate in the presence of a base like potassium carbonate in acetone under reflux for 12 hours . Key parameters include:
Q. How can the purity and structural identity of this compound be validated post-synthesis?
- LCMS/HPLC : Retention times (e.g., 1.01–1.19 minutes under SMD-FA05 conditions) and mass spectrometry (e.g., m/z 789–791 [M+H]⁺) confirm molecular weight and purity .
- NMR : Key signals include the ethyl ester triplet (δ ~1.34 ppm) and quartet (δ ~4.29 ppm), aromatic protons (δ ~7.2–7.4 ppm), and pyrimidine-related peaks .
- Crystallography : SHELX software (e.g., SHELXL) can resolve X-ray structures for unambiguous confirmation .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis, and what factors contribute to variability?
- Coupling agents : Use of 2,4,6-tripropyl-1,3,5,2,4,6-trioxatriphosphane 2,4,6-trioxide enhances acylation efficiency under nitrogen at 0°C .
- Solvent ratios : Ethyl acetate/N,N-dimethylformamide mixtures (2:1 v/v) improve solubility of intermediates .
- Contradictions : Lower yields in some protocols (e.g., 70–100% variability) may stem from incomplete removal of byproducts like morpholine derivatives. Re-extraction with 1 M dipotassium hydrogen phosphate reduces acidic impurities .
Q. What analytical strategies resolve discrepancies in biological activity data for derivatives of this compound?
- Dose-response profiling : Use IC₅₀ values (e.g., 5–6 μg/mL in antiviral assays) to compare potency across studies .
- Therapeutic index (TI) : Calculate TI = CC₅₀/IC₅₀ to differentiate cytotoxicity (e.g., TI >80 indicates selectivity) .
- Structural analogs : Replace the 4-chlorophenyl group with fluorophenyl or morpholinoethoxy moieties to assess SAR trends .
Q. How can computational methods guide the design of novel derivatives with enhanced bioactivity?
- Docking studies : Target viral proteases or kinases using the pyrimidine core as a hinge-binding motif.
- ADMET prediction : Evaluate logP (optimal ~2–3) and metabolic stability via cytochrome P450 interactions .
- In silico validation : Compare results with experimental LCMS/UV data to refine predictive models .
Methodological Challenges and Solutions
Q. What are the limitations of crystallographic analysis for this compound, and how can they be mitigated?
Q. How can conflicting NMR data from similar derivatives be interpreted?
- Artifact identification : Check for residual solvents (e.g., ethyl acetate at δ ~1.2 ppm) or rotamers caused by hindered rotation of the pyrimidine ring .
- 2D NMR : Use HSQC and HMBC to assign overlapping aromatic/ester protons .
Biological Evaluation
Q. What in vitro assays are recommended for assessing antiviral or anticancer potential?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
